molecular formula C9H17NO2 B13500243 {2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol

{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol

Katalognummer: B13500243
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: NOZSXNXEYOPILQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol is a chemical compound with the molecular formula C9H17NO2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-(2-propylene-1-base)-4-piperidine alcohols with suitable reagents . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of {2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways may vary, but they often involve binding to specific receptors or enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms in the rings. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H17NO2

Molekulargewicht

171.24 g/mol

IUPAC-Name

(2-methyl-7-oxa-2-azaspiro[3.5]nonan-3-yl)methanol

InChI

InChI=1S/C9H17NO2/c1-10-7-9(8(10)6-11)2-4-12-5-3-9/h8,11H,2-7H2,1H3

InChI-Schlüssel

NOZSXNXEYOPILQ-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2(C1CO)CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.